6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
6-formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O/c9-1-7-3-11-12-4-6(5-13)2-10-8(7)12/h2-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXCWLJVNBJLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C#N)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253696-35-3 | |
| Record name | 6-formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the fused ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, green solvents, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: 6-Carboxypyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Reduction: 6-Formylpyrazolo[1,5-a]pyrimidine-3-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis of 6-Formylpyrazolo[1,5-a]pyrimidine Derivatives
The synthesis of this compound typically involves various methodologies aimed at enhancing its biological activity. Recent studies have demonstrated efficient synthetic routes leading to a library of derivatives with promising pharmacological profiles. For instance, a study highlighted the synthesis of 6-amino-pyrazolo[1,5-a]pyrimidines through a straightforward reaction involving α-azidochalcones and 3-aminopyrazoles, yielding compounds with good to excellent inhibitory activities against α-glucosidase .
Anticancer Activity
6-Formylpyrazolo[1,5-a]pyrimidine derivatives have shown significant potential as anticancer agents. In vitro studies have indicated that these compounds exhibit potent inhibitory effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that the compound can inhibit tumor cell proliferation effectively . Additionally, molecular docking studies have revealed that these compounds bind similarly to known inhibitors, underscoring their potential as novel anticancer therapeutics .
Anti-inflammatory Effects
Research indicates that derivatives of 6-Formylpyrazolo[1,5-a]pyrimidine may possess anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when treated with these compounds:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This suggests that these compounds could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
Certain derivatives have exhibited antimicrobial properties against various bacterial strains, making them candidates for developing new antibiotics. Their efficacy is attributed to the structural features of the pyrazolo[1,5-a]pyrimidine scaffold .
Case Study 1: Tumor Growth Inhibition
In vivo experiments using xenograft models showed that treatment with 6-Formylpyrazolo[1,5-a]pyrimidine resulted in a significant reduction in tumor size compared to controls. This study highlights the compound's potential as an effective anticancer agent .
Case Study 2: Safety and Toxicity Assessment
Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for its future clinical applications .
Mechanism of Action
The mechanism of action of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fused ring system allows it to fit into the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to the inhibition of cell proliferation in cancer cells and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile: Similar structure but with a bromine atom instead of a formyl group.
6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Contains a methyl group instead of a formyl group.
Uniqueness
6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its formyl group, which imparts distinct reactivity and potential biological activity. This functional group allows for further chemical modifications and interactions with biological targets, making it a valuable compound in drug discovery and development.
Biological Activity
6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, and other pharmacological effects.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of N-heterocyclic compounds characterized by their fused pyrazole and pyrimidine rings. They exhibit a range of biological activities including anticancer, anti-inflammatory, and enzyme inhibitory effects. The structural versatility of these compounds allows for modifications that can enhance their pharmacological properties.
Synthesis of this compound
The synthesis of this compound typically involves the cyclocondensation of 3-amino-pyrazoles with various electrophiles. Recent advancements in synthetic methodologies have improved the efficiency and yield of these compounds, allowing for the generation of a library of derivatives with potential biological activity .
Anticancer Properties
This compound has demonstrated significant anticancer activity across various cancer cell lines. For instance:
- Growth Inhibition : In studies evaluating its efficacy against multiple cancer types, this compound showed an average growth inhibition (GI%) of 43.9% across 56 different cell lines . Notably, it exhibited high potency against lung carcinoma (HOP-92 and NCI-H460) and renal carcinoma (ACHN) with GI% values reaching up to 112.34% .
- Mechanism of Action : Molecular docking studies suggest that this compound interacts effectively with key proteins involved in cancer progression, such as CDK2 and TRKA. The binding affinities were comparable to established inhibitors, indicating its potential as a dual inhibitor .
Enzyme Inhibition
In addition to its anticancer properties, this compound exhibits enzyme inhibitory activity:
- α-Glucosidase Inhibition : The compound showed promising results in inhibiting α-glucosidase with IC50 values ranging from 15.2 ± 0.4 to 201.3 ± 4.2 µM compared to acarbose (IC50 = 750.0 ± 1.5 µM) . This suggests its potential application in managing diabetes by delaying carbohydrate absorption.
Case Studies
Several studies have highlighted the biological efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Antitumor Activity : A recent investigation reported that derivatives including 6-formylpyrazolo[1,5-a]pyrimidine exhibited significant growth inhibition in renal carcinoma cell lines (RFX 393) with IC50 values as low as 11.70 µM . The results indicated a notable arrest in the G0–G1 phase of the cell cycle upon treatment.
- Enzymatic Activity : Another study focused on the structure-activity relationship (SAR) of various derivatives revealed that modifications at specific positions significantly enhanced inhibitory effects against α-glucosidase .
Data Tables
| Compound | Activity Type | Cell Line | GI% / IC50 (µM) |
|---|---|---|---|
| 6-Formylpyrazolo[1,5-a]pyrimidine | Anticancer | HOP-92 | GI% = 71.8 |
| 6-Formylpyrazolo[1,5-a]pyrimidine | Anticancer | ACHN | GI% = 66.02 |
| 6-Formylpyrazolo[1,5-a]pyrimidine | Enzyme Inhibition | α-glucosidase | IC50 = 15.2 ± 0.4 |
Q & A
Q. What are the common synthetic routes for 6-formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile?
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl or α,β-unsaturated carbonyl compounds. For example:
- Step 1 : Formation of the pyrazole ring via cyclization of hydrazine derivatives with α,β-unsaturated aldehydes.
- Step 2 : Introduction of the formyl group at position 6 through Vilsmeier-Haack formylation or oxidation of methyl substituents.
- Step 3 : Functionalization of the pyrimidine ring with a nitrile group using Knoevenagel condensation or nucleophilic substitution . Key reagents include DMF for polar aprotic conditions and catalysts like KHSO₄ for optimizing cyclocondensation yields .
Q. How is the structural characterization of this compound performed?
- X-ray crystallography : Resolves bond lengths and angles (e.g., planarity of the heterocyclic core, as seen in related pyrazolo[1,5-a]pyrimidines with r.m.s. deviations ≤0.011 Å) .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the formyl proton (δ ~9.5–10.0 ppm) and nitrile carbon (δ ~115–120 ppm).
- IR : Stretching vibrations for C≡N (~2220 cm⁻¹) and C=O (~1710 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during functionalization?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the nitrile group.
- Catalysts : KHSO₄ or NaOAc accelerates cyclocondensation by stabilizing intermediates .
- Temperature control : Reflux in acetic anhydride/acetic acid (110–120°C) minimizes side reactions during formylation .
- Monitoring : TLC or HPLC tracks reaction progress, particularly for multi-step syntheses .
Q. What strategies resolve contradictions in spectral data for substituted derivatives?
- Case study : Discrepancies in ¹³C NMR shifts for nitrile carbons (e.g., δ 116–117 ppm vs. δ 112–113 ppm) may arise from solvent polarity or hydrogen bonding. Use deuterated DMSO for consistent data .
- Crystallographic validation : Resolve ambiguities in substituent orientation (e.g., planarity of chloromethyl groups in analogs) .
- DFT calculations : Predict electronic effects of substituents (e.g., electron-withdrawing groups like -CN reduce pyrimidine ring electron density) .
Q. How do substituents at positions 5 and 7 influence biological activity?
- Position 5 : Bulky groups (e.g., chloromethyl) enhance steric hindrance, potentially improving selectivity in kinase inhibition .
- Position 7 : Electron-deficient substituents (e.g., trifluoromethyl) increase metabolic stability, as seen in anti-tumor analogs .
- In vitro assays : Test cytotoxicity (e.g., IC₅₀ values against HeLa cells) and compare with unsubstituted analogs to establish structure-activity relationships .
Methodological Challenges
Q. What are the limitations of current synthetic methods for large-scale production?
- Multi-step processes : Low cumulative yields (e.g., ~50% over 3–4 steps) due to intermediate purification requirements .
- Functional group compatibility : The formyl group’s reactivity limits the use of strong bases or oxidants in later steps .
- Scalability : Transition from batch to flow chemistry could improve efficiency but requires optimization of residence times .
Q. How can computational tools aid in designing new derivatives?
- Molecular docking : Predict binding affinities to targets like adenosine receptors using PyRx or AutoDock .
- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data to guide synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
